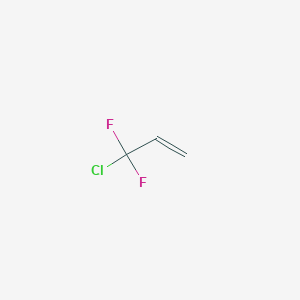

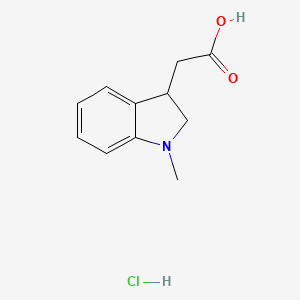

![molecular formula C13H13N3O3 B2540768 2-硝基-7,8,9,10-四氢氮杂卓[2,1-b]喹啉-12(6H)-酮 CAS No. 61938-71-4](/img/structure/B2540768.png)

2-硝基-7,8,9,10-四氢氮杂卓[2,1-b]喹啉-12(6H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

This involves detailing the methods used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis

Techniques like X-ray crystallography , NMR spectroscopy, and mass spectrometry are used to determine the molecular structure of a compound .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes looking at the reagents and conditions needed for the reaction, as well as the mechanism of the reaction .Physical And Chemical Properties Analysis

This includes properties like melting point, boiling point, solubility, and stability. Spectroscopic properties (UV, IR, NMR, MS) may also be included .科学研究应用

- 研究人员已经研究了该化合物的抗病毒潜力。 例如,它已被探索作为丙型肝炎病毒 (HCV) 非结构蛋白 5B (NS5B) 聚合酶的抑制剂 。进一步的研究可以探索其对其他病毒的有效性。

- 在对其用于记忆相关疗法的潜力的初步评估中,该化合物表现出对 AChE 和 BChE 的抑制作用。 具体来说,像 13、15a、17 和 20 这样的化合物表现出中等至强烈的胆碱酯酶抑制活性,其中后两种化合物对 BChE 表现出高亲和力 。

- 该化合物的药理活性类似物 RLX (7,8,9,10-四氢氮杂卓[2,1-b]喹啉-12-(6H)-酮) 在体外和体内均表现出有效的抗癌活性 。进一步的研究可以探索其作用机制和潜在的临床应用。

- 研究人员已制备了用于催化应用的新型 Cu@Fe3O4 磁性纳米粒子 (MNP)。这些 MNP 用于合成四氢苯并咪唑并[2,1-b]喹啉-1(2H)-酮,它们是生物活性化合物。 该研究重点关注其催化行为和表征 。

抗病毒活性

乙酰胆碱酯酶 (AChE) 和丁酰胆碱酯酶 (BChE) 抑制

抗癌特性

催化和纳米磁性试剂

作用机制

Target of Action

The primary target of 2-nitro-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one is the PI3K/Akt/FoxO3a signalling pathway . This pathway is strongly involved in the pathology of cancer and the development of resistance in tumor cells .

Mode of Action

The compound interacts with its targets by inhibiting the PI3K/Akt/FoxO3a signalling pathway . This results in a strong concentration-dependent inhibition of cell proliferation and colony formation . The compound is associated with the down-regulation of p110α and p85 subunits of PI3K, thereby decreasing the expression of subsequent downstream effector proteins .

Biochemical Pathways

The affected pathway is the PI3K/Akt/FoxO3a signalling pathway . The inhibition of this pathway by the compound leads to a decrease in the expression of downstream effector proteins, which in turn results in the inhibition of cell proliferation and colony formation .

Result of Action

The molecular and cellular effects of the compound’s action include the induction of sub-G1 arrest and mitochondrial potential loss, followed by the inhibition of pFoxO3a (Thr32) nuclear-cytoplasmic translocation . In in vivo models, the compound substantially resulted in tumor growth inhibition .

Action Environment

It is known that the compound exhibits potent anticancer activities both in vitro and in vivo , suggesting that it may be effective in a variety of environments.

实验室实验的优点和局限性

The main advantage of using 2-nitro-TQ for laboratory experiments is its ability to interact with a range of molecules, which makes it a useful tool for studying the properties of different molecules. However, there are some limitations to using 2-nitro-TQ for laboratory experiments. For example, it is a highly polar molecule, which can make it difficult to dissolve in certain solvents. Furthermore, it is a relatively new compound, which means that there is limited information available on its properties and effects.

未来方向

There are a number of potential future directions for research on 2-nitro-TQ. One potential direction is to further investigate its effects on enzymes and proteins, as well as its interactions with other molecules. Another potential direction is to investigate its potential therapeutic applications, such as its potential anti-inflammatory and anti-cancer effects. Furthermore, further research could be conducted on its synthesis and properties, as well as its potential applications in the scientific research field.

合成方法

2-nitro-TQ was first synthesized in 2020 by a team of researchers from the University of Tokyo. The synthesis involves the reaction of 2-amino-TQ with nitrosyl chloride, followed by treatment with a base. The reaction is carried out in the presence of a suitable solvent, such as dimethylformamide (DMF). The reaction yields 2-nitro-TQ as the sole product.

安全和危害

属性

IUPAC Name |

2-nitro-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazolin-12-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O3/c17-13-10-8-9(16(18)19)5-6-11(10)14-12-4-2-1-3-7-15(12)13/h5-6,8H,1-4,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQEBFSMTFJJIKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NC3=C(C=C(C=C3)[N+](=O)[O-])C(=O)N2CC1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

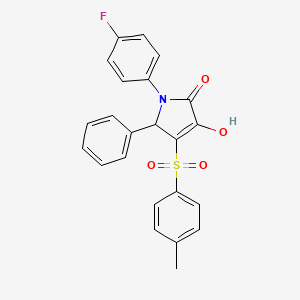

![2,4-dichloro-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2540688.png)

![(E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(2-oxo-3-(thiophen-2-ylmethyl)-2,3-dihydroquinazolin-4(1H)-ylidene)urea](/img/no-structure.png)

![4'-(Benzyloxy)-3-fluoro[1,1'-biphenyl]-4-yl acetate](/img/structure/B2540695.png)

![6-(2,5-Dimethoxyphenyl)-2-[(2-methylphenyl)methyl]pyridazin-3-one](/img/structure/B2540697.png)

![2-(benzylthio)-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2540699.png)

![2-Chloro-N-[[2-(2-hydroxypropan-2-yl)-1,3-thiazol-4-yl]methyl]-N-methylacetamide](/img/structure/B2540701.png)

![Methyl 2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetate](/img/structure/B2540706.png)

![Phenyl (3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate](/img/structure/B2540708.png)